molecular formula C14H11ClN2O2 B14553366 Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate CAS No. 62133-15-7

Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate

Cat. No.: B14553366
CAS No.: 62133-15-7
M. Wt: 274.70 g/mol
InChI Key: SWQRNCMWMYEDAH-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely known for their vivid colors, making them useful as dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate in an alkaline medium to yield the desired azo compound.

Reaction Conditions:

    Azo Coupling:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate undergoes various chemical reactions, including:

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-[(2-chlorophenyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(E)-(2-chlorophenyl)diazenyl]benzoic acid and methanol.

Scientific Research Applications

Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex azo compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biological stain due to its vivid color.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form aromatic amines, which can interact with cellular components. The molecular targets and pathways involved include:

    Enzyme Inhibition: The compound or its metabolites may inhibit specific enzymes, affecting cellular processes.

    DNA Binding: The aromatic amines formed upon reduction can intercalate with DNA, potentially leading to mutagenic effects.

Comparison with Similar Compounds

Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate can be compared with other azo compounds such as:

    Methyl 4-[(E)-(2-bromophenyl)diazenyl]benzoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Ethyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

    Methyl 4-[(E)-(2-fluorophenyl)diazenyl]benzoate: Similar structure but with a fluorine atom, which can influence its chemical stability and biological activity.

Conclusion

This compound is a versatile azo compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

62133-15-7

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

methyl 4-[(2-chlorophenyl)diazenyl]benzoate

InChI

InChI=1S/C14H11ClN2O2/c1-19-14(18)10-6-8-11(9-7-10)16-17-13-5-3-2-4-12(13)15/h2-9H,1H3

InChI Key

SWQRNCMWMYEDAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl

Origin of Product

United States

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